ZINC acetate

Vue d'ensemble

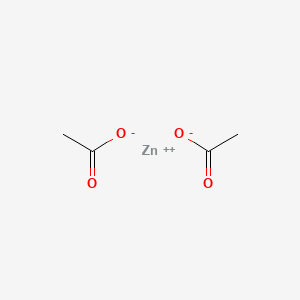

Description

Zinc acetate is a chemical compound with the formula Zn(CH₃CO₂)₂. It commonly occurs as a dihydrate, Zn(CH₃CO₂)₂·2H₂O, and is a colorless solid used in various applications. This compound is known for its role as a dietary supplement, a component in medicines, and an industrial catalyst .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc acetate can be prepared through the reaction of zinc metal or zinc oxide with acetic acid. The reaction between zinc metal and acetic acid produces this compound and hydrogen gas: [ \text{Zn} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2 ]

Alternatively, zinc oxide reacts with acetic acid to form this compound and water: [ \text{ZnO} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by heating this compound dihydrate to obtain the anhydrous form or by refluxing this compound dihydrate with toluene .

Analyse Des Réactions Chimiques

Thermal Decomposition and Formation of Basic Zinc Acetate

Heating anhydrous this compound under vacuum or at elevated temperatures leads to the loss of acetic anhydride ((CH₃CO)₂O) and the formation of basic this compound (Zn₄O(CH₃COO)₆). This tetrahedral cluster compound is structurally analogous to basic beryllium acetate and serves as a precursor for metal-organic frameworks (MOFs) .

Reaction:

Conditions and Outcomes:

Buchwald–Hartwig Coupling

This compound promotes cross-couplings between heteroaromatic amines (e.g., azaindoles) and aryl chlorides, enabling access to pharmacologically relevant scaffolds .

Example Reaction:

Yield : 82–92% under optimized conditions .

Coordination Chemistry and Nanoparticle Formation

This compound reacts with ascorbic acid (AA) in aqueous media to form luminescent nanoparticles via a complexation process .

Reaction Pathway:

-

Coordination : Zn²⁺ binds to ascorbate (AA⁻) and acetate (OAc⁻) ions.

-

Self-assembly : Formation of Zn(AA)ₓ(OAc)ᵧ clusters.

-

Growth : Time-dependent aggregation into nanoparticles (4–48 nm).

Optical Properties:

| Reaction Time (h) | Particle Size (nm) | Photoluminescence Peak (nm) |

|---|---|---|

| 0.5 | 4 | 450 |

| 6 | 12–16 | 460 |

| 24 | 48 | 473 |

Structural Features :

Aqueous Solubility and pH

A 5% aqueous solution of this compound dihydrate has a pH of 6.0–7.0 at 25°C, making it suitable for pharmaceutical formulations .

Antiviral and Anticold Activity

This compound lozenges (13–23 mg Zn²⁺ per dose) reduce common cold duration by 42% via direct inhibition of viral replication in the oropharynx .

Key Mechanism :

Applications De Recherche Scientifique

Pharmaceutical Applications

Zinc Acetate in Cold Treatment:

this compound has been extensively studied for its efficacy in treating the common cold. Research indicates that lozenges containing this compound can significantly reduce the duration of cold symptoms. A meta-analysis showed that patients using this compound lozenges experienced a reduction in cold duration by approximately 2.94 days compared to placebo groups .

Chronic Cough Treatment:

The ZICO study investigated the use of this compound for chronic cough treatment, demonstrating improvements in cough-related quality of life among participants. Although results suggested a trend favoring this compound, the study met its futility criterion, indicating that further large-scale trials are necessary to confirm efficacy .

Topical Applications:

this compound is also employed in topical formulations for acne treatment, often combined with antibiotics such as erythromycin. Studies have shown that this compound enhances the retention of erythromycin on the skin, thereby improving treatment outcomes .

Organic Synthesis and Catalysis

This compound serves as a mild Lewis acid catalyst in various organic reactions. Its advantages include low toxicity, commercial availability, and recyclability. Notable applications include:

- Synthesis of Xanthene Derivatives: A recent study demonstrated a green method for synthesizing xanthene derivatives using this compound under ultrasound irradiation, yielding high atom economy and efficient product isolation .

- Catalytic Reactions: this compound has been utilized in cyclization reactions and other synthetic transformations due to its ability to enhance electrophilicity in carbonyl compounds .

Food and Beverage Industry

In the food sector, this compound acts as a food additive to provide dietary zinc, essential for various physiological functions. It stabilizes certain food products and is recognized under the E number E650 .

Textile Industry

This compound plays a crucial role in the textile industry:

- Catalyst for Synthetic Fibers: It is used as a catalyst in the production of acetate fibers from cellulose, contributing to lightweight and moisture-wicking textiles.

- Mordant in Dyeing Processes: As a mordant, this compound enhances dye adherence to fabrics, resulting in more vibrant colors and improved longevity of textile designs .

Environmental Applications

This compound has been explored for its potential in environmental remediation:

- Coagulation and Flocculation: Research indicates that this compound can facilitate the coagulation of iron oxyhydroxide clusters from water, aiding in water purification processes .

Data Table: Summary of Applications

Mécanisme D'action

Zinc acetate exerts its effects primarily through the release of ionic zinc in the gastrointestinal tract. This ionic zinc induces the production of metallothionein, a copper-binding protein, in enterocytes. The binding of copper within enterocytes impairs the intestinal absorption of dietary copper and the reabsorption of endogenously secreted copper, which is crucial in the treatment of Wilson’s disease .

Comparaison Avec Des Composés Similaires

- Zinc chloride (ZnCl₂)

- Copper(II) acetate (Cu(CH₃COO)₂)

- Basic beryllium acetate (Be₄O(CH₃COO)₆)

Comparison:

- Zinc chloride: Unlike zinc acetate, zinc chloride is highly soluble in water and is used in different applications such as galvanizing and as a flux in soldering.

- Copper(II) acetate: Similar to this compound, copper(II) acetate is used in chemical synthesis and as a catalyst. it has distinct applications in the production of pigments and as a fungicide.

- Basic beryllium acetate: This compound is structurally similar to this compound but is used primarily in research due to its toxicity .

This compound stands out due to its versatility in both industrial and medical applications, making it a unique and valuable compound in various fields.

Activité Biologique

Zinc acetate is a compound that has garnered attention for its various biological activities, particularly in the fields of microbiology and respiratory health. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

Zinc plays several crucial roles in biological systems, acting as a catalytic , structural , and regulatory element. It is a cofactor for over 3000 human proteins, including enzymes and transcription factors involved in various cellular processes. Zinc's antioxidant properties help protect cells from oxidative stress, which is vital for maintaining cellular integrity and function .

2. Antimicrobial Activity

Recent studies have demonstrated that this compound can enhance the efficacy of certain antibiotics against bacterial biofilms. For instance, a study showed that this compound potentiates the action of fluoroquinolones against Escherichia coli persisters in starved biofilms. The study indicated that concentrations of this compound at or above 0.4 mM significantly reduced the SOS response induced by antibiotics, enhancing their effectiveness against biofilm-associated bacteria .

Table 1: Efficacy of this compound with Fluoroquinolones

| Concentration (mM) | Effect on SOS Response | MIC Reduction |

|---|---|---|

| 0.4 | Significant reduction | Moderate |

| 1.0 | Slight reduction | Slight |

| >1.2 | Growth inhibition | Not applicable |

3. Respiratory Health

This compound has been investigated for its potential benefits in treating chronic cough. The ZICO trial assessed its safety and efficacy in patients with chronic refractory cough. Although improvements were noted in cough-related quality of life measures, the results indicated that while this compound showed promise, it did not exceed the minimum clinically important differences (MCIDs) when compared to placebo .

Table 2: ZICO Trial Outcomes

| Measure | This compound (Mean Improvement) | Placebo (Mean Improvement) |

|---|---|---|

| Cough Quality-of-Life (CQLQ) | -11.5 | -8 |

| Leicester Cough Questionnaire (LCQ) | Similar trends | Similar trends |

| Cough Visual Analogue Score (C-VAS) | Small numerical differences | Small numerical differences |

4. Common Cold Treatment

This compound lozenges have been shown to reduce the duration of cold symptoms significantly. A meta-analysis indicated that these lozenges shortened colds by approximately 2.73 to 2.94 days on average . The local availability of zinc in the pharyngeal region may explain these effects, as it helps alleviate symptoms such as nasal congestion and sore throat.

Table 3: Effects of this compound Lozenges on Cold Symptoms

| Symptom | Reduction (%) |

|---|---|

| Nasal discharge | 34% |

| Nasal congestion | 37% |

| Sneezing | 22% |

| Scratchy throat | 33% |

| Sore throat | 18% |

| Cough | 46% |

5. Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of this compound in various contexts:

- A study on chronic cough found that while there were improvements in quality of life measures, the overall effect was deemed insufficient to warrant larger trials due to meeting futility criteria .

- Research on zinc lozenges indicated significant benefits in reducing cold symptoms, reinforcing the idea that zinc's local effects can be beneficial for upper respiratory conditions .

Propriétés

IUPAC Name |

zinc;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWUNCQRNNEAKC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(C2H3O2)2, C4H6O4Zn | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5970-45-6 (Parent) | |

| Record name | Zinc acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8038770 | |

| Record name | Zinc acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Obtained in both anhydrous form and as a dihydrate. Both are white crystalline solids. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit spread to the environment. Used to preserve wood, to make other zinc compounds, as a food and feed additive., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colourless crystals or fine, off-white powder, Colorless, white to greyish-white, or yellowish solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ZINC ACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Zinc acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: 40 g/ 100 g water at 25 °C; 67 g/100 g water at 100 °C; 3 g/ 100 g alcohol at 25 °C /Zinc acetate dihydrate/, Insol in alkalies; sol in dil mineral acids | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite) | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels., The active moiety in zinc acetate is zinc cation. Regardless of the ligand, zinc blocks the intestinal absorption of copper from the diet and the reabsorption of endogenously secreted copper such as that from the saliva, gastric juice and bile. Zinc induces the production of metallothionein in the enterocyte, a protein that binds copper thereby preventing its serosal transfer into the blood. The bound copper is then lost in the stool following desquamation of the intestinal cells., The mechanism of zinc's anticopper action is unique. It induces intestinal cell metallothionein, which binds copper and prevents its transfer into blood. As intestinal cells die and slough, the contained copper is eliminated in the stool. Thus, zinc prevents the intestinal absorption of copper. | |

| Record name | Zinc acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite), White to grayish-white or yellowish powder colorless cubic crystals | |

CAS No. |

557-34-6; 5970-45-6, 557-34-6 | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2ZEY72PME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While Zinc acetate's exact mechanisms are still under investigation, research indicates several key interactions:

- Inhibition of Helicobacter pylori growth and Levofloxacin Resistance: this compound has been shown to inhibit the growth of Helicobacter pylori and increase its sensitivity to the antibiotic levofloxacin. [] This effect is thought to be mediated by upregulation of the ssrA gene, which encodes tmRNA involved in trans-translation. Knockdown of ssrA has been shown to restore levofloxacin resistance in H. pylori. []

- Disruption of Zinc Metabolism in Cancer Cells: Research suggests that this compound can disrupt zinc metabolism in cancer cells, leading to increased intracellular free zinc levels and oxidative stress, ultimately promoting cell cycle arrest and apoptosis. [] This effect is thought to be mediated by the induction of metal response element-binding transcription factor-1 (MTF-1) and hypoxia-inducible transcription factor-1 (HIF-1) regulated genes. []

- Improved Insulin Sensitivity in Type 2 Diabetes: this compound, particularly in combination with melatonin, has shown promise in improving glycemic control in type 2 diabetes patients with inadequate responses to metformin. [] This suggests a potential role in enhancing tissue responsiveness to insulin. []

ANone:

ANone: this compound demonstrates versatility in its applications and stability under various conditions:

- Catalyst Support: this compound can be effectively supported on activated carbon, serving as a catalyst in reactions like the synthesis of propylene carbonate from urea and 1,2-propylene glycol. [] The choice of support and loading amount can impact the catalyst's performance. [, ]

- Nanomaterial Synthesis: this compound serves as a precursor in synthesizing nanomaterials like zinc oxide (ZnO). The concentration of this compound during synthesis can influence the size, morphology, and properties of the resulting nanoparticles. [, , , , ]

- Textile Applications: this compound can be utilized to create nano Zinc oxide finishes on cotton fabrics, imparting UV protection and self-cleaning properties. []

ANone: this compound exhibits catalytic activity in various reactions:

- Synthesis of Biscoumarins: this compound acts as an efficient catalyst in the synthesis of biscoumarins from 4-hydroxycoumarin and aldehydes in aqueous media. [] This method shows good tolerance for a variety of aldehydes. []

- Synthesis of Methyl Laurate: this compound complexes supported on functionalized silica gel have demonstrated catalytic activity in the synthesis of methyl laurate from methanol and lauric acid. []

A:

- Salt Formation and Bioavailability: The choice of zinc salt significantly impacts bioavailability. This compound exhibits better absorption at low intragastric pH compared to zinc oxide, highlighting the importance of salt solubility and dissolution. []

- Stability in Trapping Solutions: When used in trapping solutions for hydrogen sulfide, the addition of EDTA to alkaline this compound solutions significantly improves the stability of the resulting zinc sulfide precipitate. []

ANone:

- Absorption and Intragastric pH: this compound absorption is influenced by intragastric pH. At low pH, this compound demonstrates higher absorption than zinc oxide, likely due to differences in solubility and dissolution. []

- Impact on Zinc Levels: Oral administration of this compound effectively elevates serum zinc levels in patients with hypozincemia. These levels typically increase from 50-60 μg/dL to >90 μg/dL within 12 weeks and are maintained for up to 52 weeks. []

- Zinc Transfer during Lactation: Studies in rats show that dietary zinc supplied as Zinc dipicolinate results in greater zinc transfer from the mother to the pups compared to this compound. []

ANone:

- In vitro Antibacterial Activity: Zinc oxide nanoparticles synthesized using this compound exhibit broad-spectrum antimicrobial activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. [] The mechanism of action likely involves cell membrane damage and cellular internalization of the nanoparticles. []

- Animal Models of Lead Exposure: Zinc supplementation in mice exposed to lead has demonstrated a protective effect against lead-induced learning and memory impairments. [] Zinc appears to partially antagonize lead accumulation in the blood and hippocampus while increasing hippocampal BDNF mRNA expression, which is crucial for learning and memory. []

- Clinical Trials in Hypozincemia: Post-marketing surveillance studies in Japan have demonstrated the safety and efficacy of this compound in treating hypozincemia. [] The treatment shows particular efficacy in conditions like pressure ulcers, stomatitis, taste disorders, and developmental symptoms in pediatric patients. []

- Clinical Trials in Type 2 Diabetes: Studies suggest that this compound, particularly when combined with melatonin, can improve glycemic control in type 2 diabetes patients who are poorly controlled with metformin alone. [] This combination therapy shows improvements in fasting and postprandial glucose levels, as well as HbA1c levels. []

ANone:

- General Safety Profile: this compound is generally considered safe for human consumption in appropriate doses. Post-marketing surveillance studies in Japan have reported a low incidence of adverse effects. []

- Copper Deficiency: The most common adverse drug reaction observed in clinical trials is copper deficiency, primarily affecting elderly patients with comorbidities. []

- Dose-Dependent Nephrotoxicity: While zinc is less toxic than some heavy metals, high doses of this compound can induce nephrotoxicity in rats. [] This effect is dose-dependent and primarily impacts serum urea concentration. []

ANone: Several analytical methods are employed for the characterization and quantification of this compound:

- X-ray Diffraction (XRD): XRD is used to analyze the crystal structure and phase purity of this compound and zinc oxide materials. [, , , ]

- Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology and size of zinc oxide nanoparticles synthesized using this compound. [, , , ]

- Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the size, shape, and crystallinity of zinc oxide nanoparticles. [, ]

- Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive technique for quantifying zinc concentrations in biological samples, such as plasma. []

- UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is utilized to determine the optical properties of zinc oxide thin films and nanoparticles, including their band gap energy and transmittance. [, , ]

- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and chemical bonds in this compound and zinc oxide materials. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.